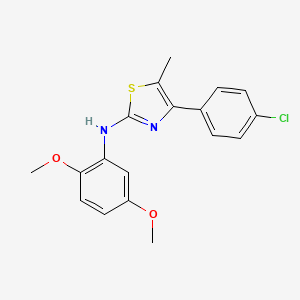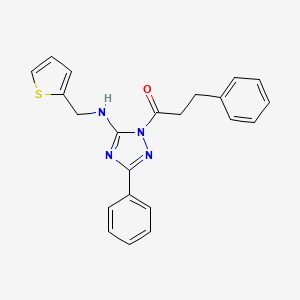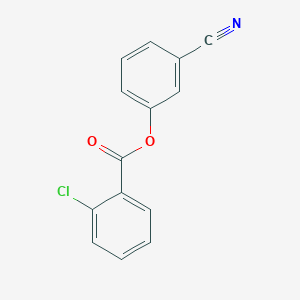
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
説明
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as 25C-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a derivative of the 2C family of psychedelic phenethylamines and has been found to have a potent effect on the central nervous system. In recent years, there has been an increasing interest in this compound due to its potential therapeutic applications and its use as a recreational drug.
作用機序
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, cognition, and perception. The activation of this receptor by 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is thought to lead to the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The psychoactive effects of 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine include alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It has also been found to have a range of physiological effects, including increases in heart rate, blood pressure, and body temperature, as well as dilation of the pupils and bronchodilation. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine in laboratory experiments is its potent and selective activity at the 5-HT2A receptor, which makes it a useful tool for studying the structure-activity relationships of psychedelic compounds and their effects on the central nervous system. However, one limitation is its potential for toxicity, which may limit its use in certain experiments. In addition, its psychoactive effects may also pose a risk to researchers who handle the compound.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of interest is its potential therapeutic applications, particularly as an antidepressant, anxiolytic, and analgesic agent. Another area of interest is its use as a research tool to study the structure-activity relationships of psychedelic compounds and their effects on the central nervous system. Finally, further research is needed to better understand the mechanism of action and potential toxicity of 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, as well as its potential for abuse and addiction.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been found to have a wide range of potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential anti-inflammatory and anti-tumor properties. In addition, 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been used as a research tool to study the structure-activity relationships of psychedelic compounds and their effects on the central nervous system.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-17(12-4-6-13(19)7-5-12)21-18(24-11)20-15-10-14(22-2)8-9-16(15)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCYELOBLOHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)
![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)

![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)

![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)